1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (FBP) is a heterocyclic organic compound that is used in scientific research and laboratory experiments. FBP is a colorless solid with a molecular weight of 263.25 g/mol and a melting point of 178-180 °C. It is a fluorinated heterocyclic compound that has a variety of applications in organic chemistry research and laboratory experiments.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeting Protein-Protein Interactions (PPIs): Researchers explore this compound’s potential as a PPI inhibitor. By disrupting specific protein interactions, it could lead to novel drug candidates for diseases like cancer, neurodegenerative disorders, and infectious diseases .
Radiochemistry and PET Imaging
- 18F-Labeled Radiotracers: Incorporating fluorine-18 (18F) into the compound enables positron emission tomography (PET) imaging. Researchers can track its distribution in vivo, aiding in cancer diagnosis, monitoring treatment response, and studying receptor expression .
properties
IUPAC Name |
6-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O/c20-16-6-1-13(2-7-16)12-23-18(10-5-15(11-22)19(23)24)14-3-8-17(21)9-4-14/h1-10H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXTYLQTCGKOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
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